Ethyl alpha-bromophenylacetate
Overview
Description
Mechanism of Action
Ethyl alpha-bromophenylacetate, also known as ethyl 2-bromo-2-phenylacetate or ethyl bromophenylacetate, is a chemical compound with the molecular formula C10H11BrO2 . This compound plays a significant role in various biochemical processes.
Target of Action
It is known to be used in the synthesis of α-ethoxycarbonyl-n,α-diphenylnitrone .
Mode of Action
This compound acts as an initiator in the polymerization of certain compounds. Specifically, it has been used in the polymerization of dimethyl (methacryloyloxymethyl) phosphonate, methyl methacrylate (MMA), and trimethylolpropane triacrylate (TMPTA) .
Pharmacokinetics
Its molecular weight of 24310 may influence its bioavailability and pharmacokinetic properties.
Result of Action
The primary result of this compound’s action is the initiation of polymerization reactions, leading to the formation of specific polymers . The exact molecular and cellular effects would depend on the specific context of its use.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its boiling point is 89-92 °C at 0.9 mmHg, and it has a density of 1.389 g/mL at 25 °C . These properties suggest that temperature and pressure could significantly impact its stability and reactivity.
Biochemical Analysis
Biochemical Properties
It is known to be used as an initiator for the polymerization of compounds such as dimethyl (methacryloyloxymethyl) phosphonate and methyl methacrylate (MMA) . This suggests that it may interact with enzymes, proteins, and other biomolecules involved in these processes.
Molecular Mechanism
The molecular mechanism of Ethyl alpha-bromophenylacetate is not well-defined. It is known to act as an initiator for the polymerization of certain compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl alpha-bromophenylacetate can be synthesized through the bromination of ethyl phenylacetate. The reaction typically involves the use of bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure the selective bromination at the α-position of the phenylacetic acid ester .
Industrial Production Methods
In industrial settings, the production of ethyl bromophenylacetate follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations to achieve high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl alpha-bromophenylacetate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in ethyl bromophenylacetate can be substituted with other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).
Reduction Reactions: The compound can be reduced to ethyl phenylacetate using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation Reactions: This compound can be oxidized to ethyl phenylacetic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions
Substitution Reactions: Typically carried out in polar solvents such as ethanol or water, with the nucleophile added in excess.
Reduction Reactions: Conducted in anhydrous conditions using solvents like ether or tetrahydrofuran (THF).
Oxidation Reactions: Performed in acidic or basic aqueous solutions, depending on the oxidizing agent used.
Major Products Formed
Substitution Reactions: Products include ethyl phenylacetate derivatives with different substituents replacing the bromine atom.
Reduction Reactions: The major product is ethyl phenylacetate.
Oxidation Reactions: The primary product is ethyl phenylacetic acid.
Scientific Research Applications
Ethyl alpha-bromophenylacetate has several applications in scientific research, including:
Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Polymer Chemistry: Acts as an initiator for the polymerization of monomers such as methyl methacrylate (MMA) and trimethylolpropane triacrylate (TMPTA).
Material Science: Utilized in the preparation of advanced materials with specific properties for industrial applications.
Comparison with Similar Compounds
Ethyl alpha-bromophenylacetate can be compared with other similar compounds such as:
Methyl bromophenylacetate: Similar in structure but with a methyl ester group instead of an ethyl ester group.
Ethyl chlorophenylacetate: Contains a chlorine atom instead of a bromine atom, leading to different reactivity and applications.
Ethyl iodophenylacetate: Contains an iodine atom, which is larger and more reactive than bromine, affecting its chemical behavior.
This compound is unique due to its specific reactivity and applications in polymer chemistry and organic synthesis, making it a valuable compound in various scientific and industrial fields .
Properties
IUPAC Name |
ethyl 2-bromo-2-phenylacetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO2/c1-2-13-10(12)9(11)8-6-4-3-5-7-8/h3-7,9H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKTKLDMYHTUESO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1=CC=CC=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8041951 | |
Record name | Ethyl bromophenylacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8041951 | |
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Molecular Weight |
243.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2882-19-1, 2216-90-2 | |
Record name | Ethyl α-bromobenzeneacetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2882-19-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Ethyl (1)-bromophenylacetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002216902 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethyl bromophenylacetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002882191 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2882-19-1 | |
Source | DTP/NCI | |
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Record name | Ethyl bromophenylacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8041951 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl (±)-bromophenylacetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.002 | |
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Record name | Ethyl bromophenylacetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.851 | |
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Record name | ETHYL BROMOPHENYLACETATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0N3C9JY41X | |
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Q1: What is the role of ethyl 2-bromo-2-phenylacetate in Atom Transfer Radical Polymerization (ATRP)?
A1: Ethyl 2-bromo-2-phenylacetate serves as an efficient initiator in AGET ATRP. [, , , ] In this controlled radical polymerization technique, the compound participates in a redox reaction with a transition metal catalyst, typically an iron complex. This interaction generates radicals from the initiator, enabling the controlled growth of polymer chains. []
Q2: How does the choice of solvent affect AGET ATRP using ethyl 2-bromo-2-phenylacetate?
A2: Research shows that polar solvents, including amide-containing solvents [] and crown ethers [], can significantly impact the AGET ATRP process. These polar solvents act as both the reaction medium and ligands for the iron catalyst. The choice of specific polar solvent influences the catalytic activity and polymerization rate. For instance, N-methylformamide, tetramethyl urea, and 2-pyrrolidone demonstrated good control and "living" polymerization characteristics. []
Q3: Can you provide some examples of polymers successfully synthesized using ethyl 2-bromo-2-phenylacetate as an initiator in AGET ATRP?
A3: Studies have demonstrated the successful synthesis of various polymers using ethyl 2-bromo-2-phenylacetate. These include:
- Poly(methyl methacrylate) (PMMA) [, , , ]
- Polystyrene (PSt) []
- Polyacrylonitrile (PAN) []
- Poly(tert-butyl acrylate) (PtBA) []
Q4: How does the structure of ethyl 2-bromo-2-phenylacetate contribute to its function as an ATRP initiator?
A4: The presence of the bromine atom on the alpha carbon of the ester group is crucial. This bromine atom is relatively labile due to the adjacent carbonyl group and the phenyl ring. This labile bond allows for the homolytic cleavage of the C-Br bond, generating the initiating radical necessary for the polymerization process.
Q5: Are there any limitations or challenges associated with using ethyl 2-bromo-2-phenylacetate in ATRP?
A5: While ethyl 2-bromo-2-phenylacetate is an effective initiator for AGET ATRP, there are some potential challenges:
- Control over molecular weight: The presence of elemental silver, often used as a reducing agent in AGET ATRP, can lead to deviations in the expected molecular weights of the synthesized polymers. [] This effect suggests that silver may act as an additional activator in the reaction, requiring careful control of its concentration.
- Temperature sensitivity: The polymerization process can be sensitive to temperature variations, requiring optimization for specific monomers and desired polymer properties. [, ]
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